N-tert-Butyl-2-methylene-succinamic acid

説明

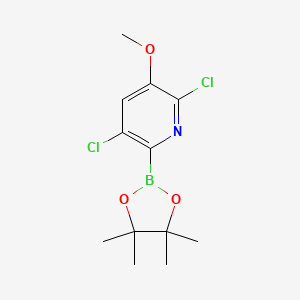

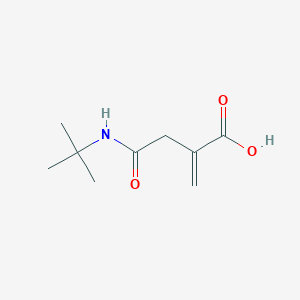

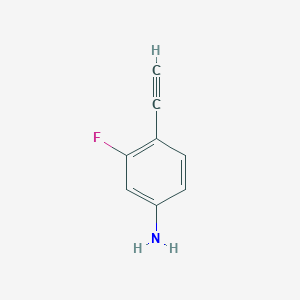

“N-tert-Butyl-2-methylene-succinamic acid” is a chemical compound with the molecular formula C9H15NO3 . It contains a total of 27 bonds, including 12 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a post-metallocene titanium-based catalyst with a sidearm approach has been synthesized for aqueous emulsion polymerization of olefins . The ligand was synthesized by a modified Mannich reaction between l-asparagine, formaldehyde, and 2,4-Di-tert-butyl phenol .Molecular Structure Analysis

The molecule consists of 15 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms, making a total of 28 atoms . It contains 27 bonds, including 12 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .科学的研究の応用

Comprehensive Analysis of N-tert-Butyl-2-methylene-succinamic Acid Applications

N-tert-Butyl-2-methylene-succinamic acid is a compound with potential applications in various scientific research fields. Below is a detailed analysis focusing on unique applications across different domains.

Synthesis of N-Nitrosamines: N-tert-Butyl-2-methylene-succinamic acid can be utilized in the synthesis of N-nitrosamines, which are important in the study of carcinogenic and mutagenic properties. These compounds have applications in treatments for cancer, cardiovascular diseases, and central nervous disorders .

Protective Group in Organic Synthesis: The tert-butyl group is often used as a protecting group in organic synthesis due to its steric bulk, which can prevent unwanted side reactions. It’s particularly useful in the protection of amines and alcohols during complex synthetic procedures .

Inhibitor of Thrombus Formation: Derivatives of N-nitrosamines, which can be synthesized from N-tert-Butyl-2-methylene-succinamic acid, have been found to inhibit thrombus formation. This application is significant in the development of new anticoagulant drugs .

Anti-tumor Agents: Although N-methyl-N-nitrosourea is known as a cancer inducer, its derivatives, which can be synthesized using N-tert-Butyl-2-methylene-succinamic acid, have been found to be potent anti-tumor agents. These are used in chemotherapy as alkylating agents .

Agricultural Chemical Research: N-tert-Butyl-2-methylene-succinamic acid derivatives can be used to increase the insecticidal activity of certain compounds. This has implications for the development of more effective and possibly safer agricultural chemicals .

Metabolome Study in Plants: The compound has potential applications in the study of plant metabolomes, particularly in understanding the effects of certain compounds on the growth and development of plants, as well as on the microbial communities in the rhizosphere .

Biodegradation Pathways: The tert-butyl group’s unique reactivity pattern makes it relevant in the study of biodegradation pathways. It can help in understanding how complex organic molecules are broken down in nature .

Antihypertensive Research: Derivatives of N-nitrosamines, which can be synthesized from N-tert-Butyl-2-methylene-succinamic acid, are used in experimental antihypertensive agents. These compounds inhibit enzymes like dopamine β-hydroxylase, which is crucial in blood pressure regulation .

特性

IUPAC Name |

4-(tert-butylamino)-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(8(12)13)5-7(11)10-9(2,3)4/h1,5H2,2-4H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLAZOKCZQHCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyl-2-methylene-succinamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

carbohydrazide](/img/structure/B1392907.png)

![Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1392913.png)

![4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1392917.png)

![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)

![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1392925.png)

![2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1392926.png)

![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)